Citrato de Butamirato
Descripción general
Descripción
El citrato de butamirato es un supresor de la tos central no opioide ampliamente utilizado para tratar la tos seca y no productiva. Actúa sobre el centro de la tos en la médula oblonga sin causar supresión respiratoria . Este compuesto se prescribe comúnmente en forma de jarabe, comprimidos de liberación controlada y soluciones orales .
Aplicaciones Científicas De Investigación
El citrato de butamirato tiene varias aplicaciones de investigación científica, que incluyen:
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del citrato de butamirato implica la esterificación del 2-(2-dietilaminoetoxi)etanol con ácido 2-fenilbutírico. La reacción típicamente ocurre en presencia de un catalizador como ácido sulfúrico o ácido p-toluensulfónico bajo condiciones de reflujo. El éster resultante se purifica luego mediante destilación o recristalización .
Métodos de producción industrial: En entornos industriales, la producción de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso implica el uso de grandes reactores y unidades de destilación continua para garantizar un alto rendimiento y pureza. Se emplean medidas de control de calidad, como la cromatografía líquida de alta resolución (HPLC), para controlar la consistencia y la pureza del producto .
Análisis De Reacciones Químicas
Tipos de reacciones: El citrato de butamirato experimenta varios tipos de reacciones químicas, que incluyen:
Reactivos y condiciones comunes:
Hidrólisis: Las soluciones acuosas ácidas o básicas se utilizan comúnmente para reacciones de hidrólisis.
Principales productos formados:
Productos de hidrólisis: 2-(2-dietilaminoetoxi)etanol y ácido 2-fenilbutírico.
Productos de oxidación: Varios derivados oxidados del this compound.
Mecanismo De Acción
El citrato de butamirato ejerce su acción antitusiva actuando sobre el centro de la tos en la médula oblonga. Se une a receptores específicos, reduciendo la actividad del reflejo de la tos. Además, tiene efectos anticolinérgicos y broncodilatadores no específicos, que ayudan a mejorar la función respiratoria .
Compuestos similares:
Oxeladina: Químicamente relacionado con el this compound, la oxeladina tiene un grupo etilo adicional en su ácido carboxílico.
Pentoxiverina: Otro compuesto relacionado, la pentoxiverina, tiene ambos grupos etilo de la oxeladina reemplazados por un grupo ciclopentilo.
Unicidad del this compound: El this compound es único debido a su naturaleza no opioide, lo que lo convierte en una alternativa más segura a los supresores de la tos basados en opioides. También tiene un amplio rango terapéutico y es bien tolerado incluso a dosis altas .
Comparación Con Compuestos Similares
Oxeladin: Chemically related to butamirate citrate, oxeladin has an additional ethyl group in its carboxylic acid.
Pentoxyverine: Another related compound, pentoxyverine, has both ethyl groups of oxeladin replaced by one cyclopentyl group.
Uniqueness of Butamirate Citrate: Butamirate citrate is unique due to its non-opioid nature, making it a safer alternative to opioid-based cough suppressants. It also has a broad therapeutic range and is well-tolerated even at high doses .
Actividad Biológica
Butamirate citrate is a centrally acting cough suppressant widely used in Europe for the treatment of cough due to various etiologies. Its pharmacological properties, mechanisms of action, and clinical efficacy have been the subject of numerous studies. This article provides a comprehensive overview of the biological activity of butamirate citrate, including its effects on cough suppression, potential applications in oncology, and pharmacokinetic profiles.
Butamirate citrate operates primarily as a cough suppressant without being chemically related to opium alkaloids, thus avoiding the risk of dependence. It is known to cross the blood-brain barrier and exert its effects by acting on the medulla oblongata, which is responsible for the cough reflex. Additionally, butamirate has been shown to possess non-specific anticholinergic and bronchospasmolytic properties, enhancing respiratory function and providing symptomatic relief from cough .
Pharmacokinetics
The pharmacokinetic profile of butamirate citrate indicates that it is rapidly absorbed following oral administration, with significant metabolism occurring shortly thereafter. It is hydrolyzed within approximately 10 minutes, resulting in metabolites such as 2-phenylbutyric acid and diethylamino-ethoxyethanol , both of which also exhibit antitussive properties .
Table 1: Pharmacokinetic Data of Butamirate Citrate
Parameter | Value |
---|---|
Absorption Time | ~10 minutes |
Plasma Protein Binding | ~95% |
Elimination Half-Life | Not detected in plasma; metabolites present |
Metabolites | 2-phenylbutyric acid, diethylamino-ethoxyethanol |
Cough Suppression
Numerous clinical trials have demonstrated the efficacy of butamirate citrate in reducing both the frequency and severity of cough. A double-blind randomized study involving 60 patients compared butamirate citrate linctus with clobutinol syrup over five days. Both treatments resulted in significant improvements (p < 0.001) in cough severity and frequency; however, butamirate citrate showed superior efficacy specifically for patients with cough due to carcinomas (p = 0.026) .
Case Study: Glioblastoma Treatment
Recent research has explored the potential use of butamirate citrate beyond cough suppression. A study indicated that butamirate effectively inhibited the growth of glioblastoma cell lines (U87MG) by suppressing STAT3 transcriptional activity, which is crucial for tumor survival and proliferation. The study found that butamirate treatment led to decreased phosphorylation levels of EGFR, STAT3, ERK, and AKT compared to untreated controls .
Comparative Studies
A comparative evaluation highlighted that both butamirate citrate and clobutinol syrup had similar overall effectiveness in treating cough; however, specific patient demographics showed varying responses. For instance, patients with chronic cough due to malignancies responded better to butamirate than clobutinol .
Table 2: Comparative Efficacy of Butamirate Citrate vs. Clobutinol Syrup
Treatment | Improvement in Cough Frequency | Improvement in Cough Severity | Statistical Significance |
---|---|---|---|
Butamirate Citrate | Yes (p = 0.026 for carcinomas) | Yes (p < 0.001) | Significant |
Clobutinol Syrup | Yes | Yes | Not significant |
Side Effects and Tolerability
Butamirate citrate is generally well tolerated; however, some patients have reported side effects such as nausea and drowsiness. In clinical trials comparing it with other antitussive agents, side effects were minimal and comparable across treatment groups .
Propiedades
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKMHUAWFDGPTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046270 | |
Record name | Butamirate citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18109-81-4 | |
Record name | Butamirate citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18109-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butamirate citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018109814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butamirate citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl[2-[2-(2-phenylbutyroyloxy)ethoxy]ethyl]ammonium dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTAMIRATE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HP51L98R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.